2-Methyl-D-serine

描述

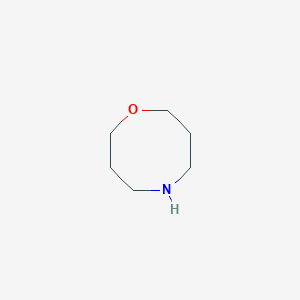

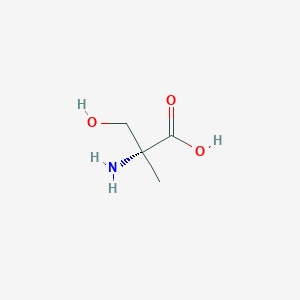

2-Methyl-D-serine is an amino acid with a molecular formula of C4H9NO3 and a molecular weight of 119.12 . It is usually a white crystalline solid . It is a potential chiral building block for the synthesis of different α-methyl α-amino acids .

Synthesis Analysis

The synthesis of 2-Methyl-D-serine involves several steps . First, acrylic acid methyl ester is added into a reaction bottle, and after the temperature is raised, bromine is added dropwise. After an addition reaction, decompression and distillation are conducted to remove excessive bromine. Methyl alcohol is added to residues, and after the temperature is lowered, sodium methylate is added. After an alcoholysis reaction, decompression and distillation are conducted to remove methyl alcohol, ammonium hydroxide is added, and after an ammonium hydroxide, concentrated crystallization is conducted, and O-methyl-DL-serine is obtained .

Molecular Structure Analysis

The linear formula of 2-Methyl-D-serine is C4H9NO3 . The IUPAC name is (2R)-2-amino-3-hydroxy-2-methylpropanoic acid . The InChI code is 1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1 .

Physical And Chemical Properties Analysis

2-Methyl-D-serine has a boiling point of 345.8°C at 760 mmHg and a melting point of 286-288°C . It is soluble in water, but insoluble in organic solvents such as alcohol and ether . It is stable under normal conditions, but its stability may be reduced under high temperature or light conditions .

科学研究应用

Regulation of N-Methyl-D-Aspartate (NMDA) Function

2-Methyl-D-serine plays a crucial role in regulating NMDA function . It is involved in the pathogenesis of neurotoxic and/or neurodegenerative disorders with elevated D-serine, one of the NMDA receptor co-agonists . On the contrary, NMDA-enhancing agents have been demonstrated to improve psychotic symptoms and cognition in CNS disorders with NMDA hypofunction .

Role in Serine Racemase (SR) Activity

Serine racemase (SR), the enzyme regulating both D- and L-serine levels through both racemization (catalysis from L-serine to D-serine) and β-elimination (degradation of both D- and L-serine), emerges as a promising target for bidirectional regulation of NMDA function . 2-Methyl-D-serine can modulate this SR activity .

Potential Treatment for Alzheimer’s Disease

Modulating the abundance of D-serine, a co-agonist of the NMDA receptor, is a strategy to treat symptoms of the NMDA receptor hypofunction . This study tried to identify serine racemase (SRR) agonists, which boost the conversion of L-serine to D-serine . This could potentially be used in the treatment of Alzheimer’s disease .

Treatment of Schizophrenia

The NMDA receptor hypofunction has been implicated in schizophrenia . 2-Methyl-D-serine could potentially be used in the treatment of schizophrenia .

Treatment of Memory Impairment

L-serine and its metabolic products, specifically D-serine and phosphatidylserine, are being investigated for the therapy of memory impairment .

Treatment of Parkinson’s Disease

L-serine and its metabolic products, including 2-Methyl-D-serine, are being investigated for the therapy of Parkinson’s disease .

Treatment of Huntington’s Disease

L-serine and its metabolic products, including 2-Methyl-D-serine, are being investigated for the therapy of Huntington’s disease .

Role in Retina Pathogenesis

Studies suggest that D-Ser is involved in the pathogenesis of Diabetic Retinopathy (DR) and glaucoma .

作用机制

Target of Action

2-Methyl-D-serine is a derivative of D-serine, which is a potent co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor . The NMDA receptor plays a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

2-Methyl-D-serine, similar to D-serine, likely interacts with the NMDA receptor. D-serine binds to the glycine site of the NMDA receptor, enhancing its activity . This interaction results in increased synaptic plasticity, contributing to learning and memory processes .

Biochemical Pathways

D-serine is synthesized from L-serine by the enzyme serine racemase . It’s involved in the serine metabolism pathway, which is essential for various cellular functions such as proliferation and biosynthesis of important anabolic precursors . D-serine can also contribute to brain function and may be useful in the therapy of certain conditions .

Pharmacokinetics

D-serine is metabolized by D-amino acid oxidase (DAAO), a flavin adenine dinucleotide (FAD)-dependent enzyme . This metabolism plays a significant role in the pharmacokinetics of D-serine .

Result of Action

The activation of NMDA receptors by D-serine has several molecular and cellular effects. It modulates NMDA receptor-mediated neurotransmission, neurotoxicity, synaptic plasticity, and cell migration . These effects are crucial for cognitive functions like learning and memory .

Action Environment

Environmental factors can influence the action of 2-Methyl-D-serine. For instance, D-serine has been implicated in sleep regulation, where environmental changes like light-dark cycles could potentially influence its action . Furthermore, certain pathological conditions like Alzheimer’s disease and schizophrenia have been associated with altered levels of D-serine .

安全和危害

2-Methyl-D-serine should be used in accordance with routine laboratory safety practices . It should be properly handled and stored in accordance with relevant laboratory guidelines and regulations . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

属性

IUPAC Name |

(2R)-2-amino-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUUKBXTEOFITR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331428 | |

| Record name | 2-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-D-serine | |

CAS RN |

81132-44-7 | |

| Record name | 2-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[5-(tosyloxy)pentyl]carbamate](/img/structure/B21396.png)

![3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21401.png)

![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21403.png)